2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride
Overview
Description
2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride is a chemical compound belonging to the indolizine family. Indolizines are aromatic organic compounds containing condensed five and six-membered rings with a bridging nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride typically involves the reaction of 2-phenylindolizine with oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Condensation Reactions: It can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols.
Solvents: Dichloromethane, chloroform.
Bases: Triethylamine, pyridine.
Major Products
The major products formed from these reactions include 2-oxo-2-(2-phenylindolizin-3-yl)acetamides and other substituted derivatives .
Scientific Research Applications
2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential antibacterial and antifungal agents.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride and its derivatives involves interaction with biological targets such as enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. For instance, some derivatives may inhibit bacterial cell wall synthesis, while others may interfere with fungal cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
2-phenylindolizine acetamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also possess a fused ring system with nitrogen and exhibit diverse biological activities.
Uniqueness
2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride is unique due to its specific substitution pattern on the indolizine core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate for synthesizing a wide range of biologically active molecules .
Properties
IUPAC Name |
2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-16(20)15(19)14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-18(12)14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEYERXRFVNLLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407482 | |
Record name | 2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101081-39-4 | |
Record name | 2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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